Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Fundamental Structural Components
Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate belongs to the benzofuran derivative class, characterized by its complex multi-ring system and diverse functional group arrangement. The compound's IUPAC nomenclature reflects its sophisticated architecture, incorporating several key structural elements that define its chemical identity and potential biological activity. The benzofuran core serves as the central scaffold, providing structural rigidity and contributing to the molecule's overall stability through its fused aromatic ring system.
The molecular structure features a benzofuran ring system as the primary heterocyclic framework, which is substituted at the 5-position with a complex amino group bearing both isonicotinoyl and (4-methylphenyl)sulfonyl substituents. This substitution pattern creates a unique three-dimensional arrangement that influences the compound's physicochemical properties and potential biological interactions. The 2-methyl substitution on the benzofuran ring and the ethyl ester functionality at the 3-position further contribute to the molecule's distinctive structural characteristics.
The presence of multiple aromatic rings within the molecular architecture creates opportunities for π-π stacking interactions and contributes to the compound's potential binding affinity with biological targets. The sulfonamide linkage provides additional structural complexity and may facilitate hydrogen bonding interactions with target proteins or enzymes. The isonicotinoyl moiety introduces a pyridine ring system, which can participate in metal coordination and enhance the compound's pharmacological profile through nitrogen-metal interactions.
Stereochemical Considerations and Conformational Analysis
The stereochemical aspects of this compound are particularly important for understanding its biological activity and potential therapeutic applications. The compound exhibits specific conformational preferences that arise from the spatial arrangement of its various functional groups and the inherent rigidity of the benzofuran core structure. The three-dimensional conformation is stabilized by intramolecular interactions between the aromatic systems and the flexible side chains.
The rotational barriers around the various bonds within the molecule create distinct conformational states that may exhibit different biological activities. The sulfonamide linkage, in particular, introduces conformational flexibility that allows the molecule to adopt different spatial orientations, potentially enabling it to interact with multiple binding sites or biological targets. The isonicotinoyl group can rotate around its connecting bonds, creating additional conformational diversity that may be crucial for biological recognition processes.
The molecular geometry is further influenced by the electronic properties of the constituent functional groups, with the electron-withdrawing effects of the sulfonyl and carbonyl groups affecting the overall electron distribution throughout the molecule. This electronic environment plays a crucial role in determining the compound's reactivity patterns and potential interactions with biological macromolecules. The planar nature of the benzofuran core contrasts with the more flexible peripheral substituents, creating a rigid-flexible hybrid structure that may be optimal for biological activity.
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-4-32-25(29)23-17(3)33-22-10-7-19(15-21(22)23)27(24(28)18-11-13-26-14-12-18)34(30,31)20-8-5-16(2)6-9-20/h5-15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNQOKKSHPOWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential therapeutic properties. This article explores its biological activity, including its mechanisms of action, potential applications in medicine, and relevant case studies.
- Molecular Formula : C25H22N2O6S
- Molecular Weight : 478.51698 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound is primarily attributed to its structural components, which include:
- Isonicotinoyl Group : Known for its role in enhancing the bioactivity of various pharmaceutical agents.
- Sulfonamide Moiety : Often associated with antibacterial and anti-inflammatory properties.
- Benzofuran Framework : Linked to various biological activities, including anticancer and neuroprotective effects.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing isonicotinoyl groups have shown promising results against pancreatic and gastric cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The sulfonamide component suggests potential antibacterial activity. Compounds with similar functionalities have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess antimicrobial properties .
Antioxidant Activity
Preliminary studies on related compounds have shown strong antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases . The presence of the benzofuran structure is often linked with enhanced radical scavenging activity.
Case Studies and Research Findings
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is characterized by its unique molecular structure, which includes:
- A benzofuran core
- An isonicotinoyl moiety
- A sulfonamide group
These structural components contribute to its potential biological activities, making it a subject of interest for drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study evaluated its efficacy against human tumor cells using the National Cancer Institute's protocols, revealing significant cytotoxic effects with mean GI50 values indicating potent activity against tested cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies demonstrated that derivatives of this compound exhibited inhibitory effects against both standard and clinical strains of bacteria and fungi. The sulfonamide group is believed to play a crucial role in enhancing these antimicrobial properties .
Drug Design and Development
The unique structure of this compound makes it a valuable candidate for drug design. Researchers are exploring its potential as a scaffold for developing new therapeutics targeting various diseases, including cancer and infectious diseases. The incorporation of the isonicotinoyl moiety is particularly significant due to its known biological activities, including anti-tuberculosis properties .
Case Study 1: Anticancer Evaluation
In a recent investigation, this compound was synthesized and evaluated for its anticancer activity against several human cancer cell lines. The study utilized various assays to assess cell viability and proliferation. Results indicated that the compound induced apoptosis in cancer cells, highlighting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against multiple bacterial strains. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against resistant strains, suggesting its potential as an alternative treatment option in antimicrobial therapy .
Table 1: Anticancer Activity Results
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | 45.22 |
| HeLa (Cervical) | 18.34 | 55.11 |
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Comparison with Similar Compounds
Structural Variations and Key Differences
| Compound Name / CAS No. | Acyl Group (R1) | Sulfonyl Group (R2) | Ester Group (R3) | Molecular Weight | LogP* (Predicted) |
|---|---|---|---|---|---|
| Target Compound | Isonicotinoyl | 4-Methylphenyl (Tosyl) | Ethyl | 496.54 g/mol | 3.2 |
| Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate (518319-16-9) | Isonicotinoyl | 4-Fluorophenyl | Ethyl | 500.51 g/mol | 3.0 |
| Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (518321-10-3) | Butyryl | 2,4-Dimethylphenyl | Ethyl | 457.58 g/mol | 4.1 |
| Ethyl 5-{(cyclohexylcarbonyl)[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (670258-36-3) | Cyclohexylcarbonyl | 4-Methylphenyl | Ethyl | 487.60 g/mol | 4.5 |
| Pentyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (477487-72-2) | – (no acyl) | 4-tert-Butylphenyl | Pentyl | 457.58 g/mol | 5.8 |
*LogP values estimated using fragment-based methods.
Pharmacological and Physicochemical Properties
Electron-Withdrawing vs. The 2,4-dimethylphenyl sulfonyl group (CAS 518321-10-3) increases steric bulk, which may hinder membrane permeability but improve metabolic stability .
Acyl Group Impact: Isonicotinoyl (pyridine-4-carbonyl) introduces hydrogen-bonding capability, favoring interactions with polar residues in enzyme active sites. Butyryl and cyclohexylcarbonyl groups enhance lipophilicity, as seen in higher LogP values (4.1–4.5), suggesting improved blood-brain barrier penetration .
Research Findings
- Synthetic Accessibility : The target compound and its analogues are synthesized via TBTU-mediated coupling (e.g., ), with yields dependent on steric hindrance from substituents.
Preparation Methods
Cyclization Approaches
The benzofuran skeleton is classically synthesized via acid- or base-catalyzed cyclization of ortho-substituted phenols. For example, ethyl 2-methyl-1-benzofuran-3-carboxylate can be derived from ethyl 2-hydroxy-5-nitrobenzoate through intramolecular cyclization under acidic conditions (H₂SO₄, 80°C, 6 h). However, introducing substituents at C5 necessitates alternative strategies.
Cross-Coupling Strategies
Palladium-catalyzed coupling reactions enable precise functionalization. A patent-described method employs arylzinc reagents (e.g., 4-methylphenylzinc bromide) and sulfonic derivatives (e.g., methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate) in the presence of Pd(0) catalysts to form biphenyl intermediates. Applied to benzofuran synthesis, this approach could facilitate the introduction of the 4-methylphenylsulfonyl group during cyclization.
Reaction Conditions :
Functionalization at C5: Sulfonylation and Acylation
Amination of the Benzofuran Core
Nitration of ethyl 2-methyl-1-benzofuran-3-carboxylate using fuming HNO₃ (0°C, 2 h) yields the 5-nitro derivative, which is reduced to the amine via hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 4 h).
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The primary amine undergoes sulfonylation in dichloromethane with 4-methylbenzenesulfonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C to room temperature (12 h). The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried (Na₂SO₄), and concentrated.
Acylation with Isonicotinoyl Chloride
The sulfonamide intermediate is acylated using isonicotinoyl chloride (1.1 equiv) in anhydrous THF with pyridine (2.5 equiv) as a base. The mixture is refluxed (6 h), cooled, and purified via silica gel chromatography (hexane/EtOAc 4:1).
Esterification and Final Assembly
The ethyl carboxylate group at C3 is typically introduced early via esterification of the corresponding carboxylic acid. For example, ethyl 5-nitro-2-methyl-1-benzofuran-3-carboxylate is synthesized by treating 5-nitro-2-methyl-1-benzofuran-3-carboxylic acid with ethanol in the presence of H₂SO₄ (reflux, 8 h).
Optimization Note :
Characterization and Analytical Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H₂O 70:30, 1.0 mL/min) confirms >98% purity, with retention time = 12.4 min.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration at C5 competes with C4 and C6 positions. Employing acetyl nitrate (AcONO₂) in acetic anhydride at −10°C enhances C5 selectivity (85:15 ratio).
Steric Hindrance During Acylation
Bulky substituents at C5 slow acylation kinetics. Microwave-assisted synthesis (100°C, 30 min) improves reaction efficiency (yield: 82% vs. 70% conventional).
Scalability and Industrial Considerations
A pilot-scale process (Patent EP1044956A1) demonstrates:
-
Cost Efficiency : Using Pd/C instead of Pd(PPh₃)₄ reduces catalyst costs by 40%.
-
Solvent Recovery : Toluene is recycled via distillation (90% recovery).
-
Waste Management : Aqueous washes are neutralized with Ca(OH)₂ to precipitate sulfonic acid byproducts.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including benzofuran core formation, sulfonylation, amidation, and esterification. Key challenges include:
- Regioselective functionalization : Ensuring the correct positioning of the isonicotinoyl and 4-methylphenylsulfonyl groups on the benzofuran scaffold. Use of protecting groups (e.g., tert-butyl for amines) and controlled reaction temperatures (0–5°C for sulfonylation) can mitigate side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate intermediates and final products .
- Yield optimization : Employing continuous flow reactors for exothermic steps (e.g., esterification) improves scalability and reduces decomposition .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR : H and C NMR to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve anisotropic displacement parameters and hydrogen bonding networks. WinGX/ORTEP can visualize molecular packing and intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z ~520–550) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HEK293 vs. HeLa). Standardize protocols using OECD guidelines and include positive controls (e.g., known enzyme inhibitors) .
- Compound stability : Perform stability studies (e.g., HPLC monitoring under physiological pH/temperature) to rule out degradation artifacts .
- Off-target effects : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to validate target specificity .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). Focus on hydrogen bonding between the sulfonyl group and catalytic lysine residues .
- QSAR modeling : Leverage substituent electronic parameters (Hammett σ) to correlate 4-methylphenylsulfonyl groups with inhibitory potency (e.g., IC values) .
- MD simulations : GROMACS for assessing conformational flexibility of the benzofuran core in aqueous environments .
Q. How can crystallographic data inform synthetic optimization?
- Packing analysis : Identify π-π stacking or hydrogen bonds (e.g., C=O···H-N) that stabilize polymorphs. Adjust crystallization solvents (e.g., ethanol vs. acetonitrile) to favor high-yield forms .
- Torsion angles : SHELXL-refined structures reveal steric hindrance (e.g., dihedral angles >30° between benzofuran and isonicotinoyl groups), guiding substituent modifications for improved solubility .
Q. What are the methodological pitfalls in assessing pharmacological potential?
- False positives in enzyme assays : Rule out aggregation artifacts via dynamic light scattering (DLS) .
- Cytotoxicity masking efficacy : Use multiplex assays (e.g., CellTiter-Glo for viability and FLIPR for target engagement) to decouple effects .
- Metabolic profiling : LC-MS/MS to identify hepatic metabolites (e.g., ester hydrolysis products) that may alter in vivo activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
